[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13535760
Molecular Formula: C16H21ClN2O3
Molecular Weight: 324.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21ClN2O3 |
|---|---|
| Molecular Weight | 324.80 g/mol |
| IUPAC Name | benzyl N-[(3R)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-ethylcarbamate |
| Standard InChI | InChI=1S/C16H21ClN2O3/c1-2-19(14-8-9-18(11-14)15(20)10-17)16(21)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3/t14-/m1/s1 |
| Standard InChI Key | UKPBBAKWNPKVPY-CQSZACIVSA-N |
| Isomeric SMILES | CCN([C@@H]1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
| SMILES | CCN(C1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CCN(C1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Core Structural Features
The compound’s architecture centers on a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, substituted at the 1-position with a chloroacetyl group (Cl–CO–CH₂–) and at the 3-position with an ethyl-carbamate benzyl ester (NH–CO–O–CH₂C₆H₅). The (R)-configuration at the pyrrolidine’s 3-position ensures stereochemical specificity, influencing its interactions with biological targets.
Key Functional Groups:
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Chloroacetyl Group: Enhances electrophilic reactivity, enabling nucleophilic substitution or acylation reactions.
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Benzyl Ester: Provides lipophilicity, facilitating membrane permeability in biological systems.
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Ethyl Carbamate: Stabilizes the compound against hydrolysis while offering a site for metabolic modifications.
Molecular Descriptors
The compound’s IUPAC name, benzyl N-[(3R)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-ethylcarbamate, reflects its substituent hierarchy. Its isomeric SMILES string, CCN([C@@H]1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2, encodes stereochemical details, while the InChIKey (UKPBBAKWNPKVPY-CQSZACIVSA-N) uniquely identifies its spatial arrangement.
Table 1: Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁ClN₂O₃ |
| Molecular Weight | 324.80 g/mol |
| IUPAC Name | Benzyl N-[(3R)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-ethylcarbamate |
| SMILES | CCN([C@@H]1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
| InChIKey | UKPBBAKWNPKVPY-CQSZACIVSA-N |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester involves three principal stages:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones.
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Chloroacetyl Introduction: Acylation of the pyrrolidine nitrogen using chloroacetyl chloride under basic conditions.
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Ethyl Carbamate and Benzyl Ester Attachment: Reaction with ethyl isocyanate followed by benzylation using benzyl bromide.
Critical Reaction Conditions:
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Temperature Control: Maintained at 0–5°C during acylation to prevent side reactions.
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Catalysts: Triethylamine for HCl scavenging during chloroacetyl group attachment.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.
Reactivity Profile
The chloroacetyl group’s electrophilic carbon participates in nucleophilic substitutions (e.g., with amines or thiols), forming stable adducts. The benzyl ester’s labile oxygen allows selective deprotection under hydrogenolysis (H₂/Pd-C) or acidic conditions (HCl/MeOH).
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate stability in aqueous solutions (pH 4–7) but hydrolyzes rapidly under alkaline conditions (pH >9) due to ester cleavage. Its solubility profile includes:
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Organic Solvents: High solubility in DMSO (≥50 mg/mL), chloroform, and ethyl acetate.
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Aqueous Media: Low solubility (<0.1 mg/mL in water).
Spectroscopic Data
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IR Spectroscopy: Peaks at 1740 cm⁻¹ (C=O ester), 1660 cm⁻¹ (amide I), and 750 cm⁻¹ (C–Cl stretch).
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NMR (¹H): δ 7.35–7.25 (m, 5H, benzyl), 4.50 (s, 2H, OCH₂C₆H₅), 3.70–3.40 (m, 4H, pyrrolidine).
Comparative Analysis with Structural Analogs
Key Analog Compounds
| Compound Name | Molecular Formula | Distinguishing Feature |
|---|---|---|
| [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester | C₁₆H₂₁ClN₂O₃ | S-configuration at pyrrolidine |
| N-Ethyl-N-(pyrrolidin-3-yl)carbamic acid benzyl ester | C₁₄H₂₀N₂O₂ | Absence of chloroacetyl group |
| 1-(2-Bromo-acetyl)-pyrrolidin-3-yl-ethyl-carbamate | C₁₆H₂₁BrN₂O₃ | Bromo substitution for chlorine |
Stereochemical Impact
The (R)-configuration confers higher metabolic stability compared to the (S)-isomer, as evidenced by slower hepatic clearance in rodent models.
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